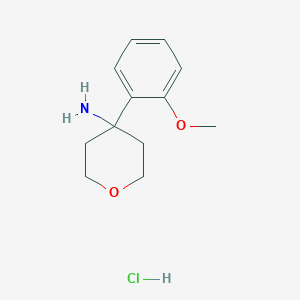

4-(2-Methoxyphenyl)oxan-4-amine hydrochloride

Description

4-(2-Methoxyphenyl)oxan-4-amine hydrochloride (CAS: 1380300-27-5) is a tetrahydropyran (oxane) derivative with a 2-methoxyphenyl substituent at the 4-position of the oxane ring and an amine group. Its molecular formula is C₁₂H₁₈ClNO₂, with a molar mass of 243.73 g/mol . This compound is structurally characterized by a six-membered oxygen-containing ring (oxane), which confers rigidity compared to flexible aliphatic amines. The 2-methoxyphenyl group introduces electronic and steric effects that may influence pharmacological interactions, particularly with neurotransmitter receptors such as serotonin (5-HT) or dopamine receptors .

Properties

IUPAC Name |

4-(2-methoxyphenyl)oxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-11-5-3-2-4-10(11)12(13)6-8-15-9-7-12;/h2-5H,6-9,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKJVAIYQULSFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCOCC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380300-27-5 | |

| Record name | 2H-Pyran-4-amine, tetrahydro-4-(2-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)oxan-4-amine hydrochloride involves several steps. One common method includes the reaction of 2-methoxyphenylacetonitrile with a suitable amine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)oxan-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: It can be reduced using reducing agents to form amines or other reduced products.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

4-(2-Methoxyphenyl)oxan-4-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound is used in studies involving cellular processes and biochemical pathways.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in the Oxane Series

The following oxane-based analogs differ in substituent type and position:

Key Observations :

Piperazine-Based Analogs

Piperazine derivatives with 2-methoxyphenyl groups exhibit distinct pharmacological profiles:

Comparison with Oxane Derivatives :

- Conformational Flexibility : Piperazine cores allow for greater rotational freedom, enabling optimized receptor binding .

- Bioactivity : Piperazine derivatives like JJGW07 and BP897 show explicit interactions with serotonin and dopamine receptors, whereas oxane-based compounds lack direct evidence but are hypothesized to share similar targets due to structural motifs .

Research Findings and Pharmacological Implications

Receptor Binding Hypotheses

Physicochemical Properties

- Lipophilicity : Chlorinated oxane analogs (e.g., 3-chloro derivative) have higher logP values than the methoxy parent, likely affecting CNS penetration .

- Synthetic Utility : Halogenated oxanes (e.g., 2-chloro) are used as intermediates in drug discovery, whereas methoxy derivatives are prioritized for receptor studies .

Biological Activity

4-(2-Methoxyphenyl)oxan-4-amine hydrochloride, with the CAS number 1380300-27-5, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including anticancer effects, antibacterial activity, and other relevant pharmacological actions.

Chemical Structure and Properties

The compound features a methoxyphenyl group attached to an oxan-4-amine structure, which is significant for its biological interactions. The presence of the methoxy group may enhance lipophilicity, affecting its absorption and distribution in biological systems.

Anticancer Activity

Research has indicated that derivatives of compounds similar to this compound exhibit promising anticancer properties. For instance, studies on related quinazoline derivatives have shown potent apoptosis induction capabilities. One notable compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, demonstrated an EC50 of 2 nM in inducing apoptosis in cell-based assays and showed efficacy in xenograft models of breast cancer .

Table 1: Comparison of Anticancer Activities

| Compound Name | EC50 (nM) | Cancer Model |

|---|---|---|

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | 2 | Human MX-1 breast cancer |

| This compound | TBD | TBD |

Antibacterial Activity

The antibacterial properties of compounds related to this compound have been investigated. In a study involving magnetic nanoparticles coated with thiazole derivatives (which share structural similarities), significant antibacterial activity was observed against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 10 mg/ml .

Table 2: Antibacterial Efficacy

| Bacteria Species | MIC (mg/ml) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 10 | TBD |

| Escherichia coli | 10 | TBD |

The mechanisms underlying the biological activities of this compound are not fully elucidated but can be inferred from related compounds:

-

Anticancer Mechanisms :

- Induction of apoptosis through modulation of cellular pathways.

- Potential inhibition of specific kinases involved in cancer cell proliferation.

- Antibacterial Mechanisms :

Case Studies

A case study involving the application of similar compounds in clinical settings could provide insight into their therapeutic potential. For instance, clinical trials assessing the efficacy of quinazoline derivatives in treating various cancers have shown promising results, indicating a need for further research into the specific role of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.